molecular formula C22H34FN3O2 B5207246 1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine

1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine

Cat. No. B5207246
M. Wt: 391.5 g/mol
InChI Key: YVYIHLAPWXFBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine, also known as EFDP, is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to the class of piperazine derivatives and has been shown to have a unique mechanism of action that makes it a promising candidate for further investigation.

Mechanism of Action

1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine works by inhibiting the activity of certain enzymes in the body that are involved in cell signaling pathways. Specifically, it inhibits the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in cells. By inhibiting PDE5, 1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine increases cGMP levels, leading to a cascade of downstream effects that ultimately result in its observed physiological and biochemical effects.
Biochemical and Physiological Effects:
1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting it may have potential as a cancer therapy. Additionally, 1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine has been shown to have anti-inflammatory effects and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurological disorders.

Advantages and Limitations for Lab Experiments

1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, allowing for precise control over its purity and concentration. Additionally, it has been shown to have a unique mechanism of action that makes it a promising candidate for further investigation. However, there are also limitations to its use in lab experiments. For example, its effects may vary depending on the cell type and experimental conditions used, and further studies are needed to fully understand its potential applications.

Future Directions

There are several potential future directions for research on 1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential for use in combination with other cancer therapies. Additionally, 1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine has shown promise as a neuroprotective agent, and further studies are needed to determine its potential for the treatment of neurological disorders. Finally, more research is needed to fully understand the mechanism of action of 1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine and its downstream effects, which may lead to the development of new therapies for a variety of diseases.

Synthesis Methods

1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine can be synthesized through a multi-step process that involves the reaction of several chemicals. The exact method of synthesis is beyond the scope of this paper, but it involves the use of various reagents and solvents to produce the final product. The purity and yield of the compound can be optimized through careful control of reaction conditions.

Scientific Research Applications

1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine has been studied for its potential applications in various areas of scientific research. It has been shown to have activity against certain types of cancer cells, making it a potential candidate for cancer treatment. Additionally, 1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine has been shown to have neuroprotective effects, suggesting it may have applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34FN3O2/c1-3-24-12-14-26(15-13-24)22(27)7-4-18-8-10-25(11-9-18)17-19-16-20(28-2)5-6-21(19)23/h5-6,16,18H,3-4,7-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYIHLAPWXFBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC2CCN(CC2)CC3=C(C=CC(=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine

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